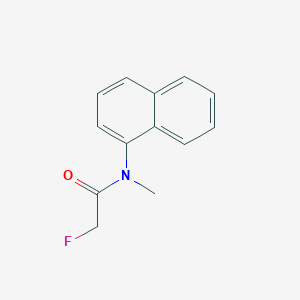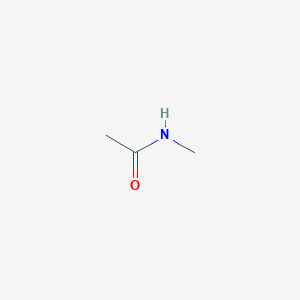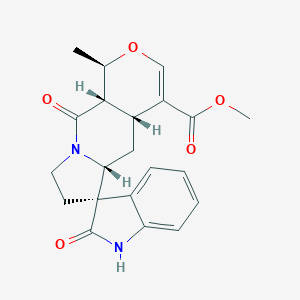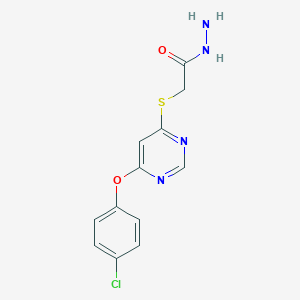
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, hydrazide, commonly known as CPIT-hydrazide, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPIT-hydrazide is a hydrazide derivative of pyrimidine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CPIT-hydrazide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall biosynthesis pathway.
Biochemical and Physiological Effects:
CPIT-hydrazide has been shown to have biochemical and physiological effects. Studies have suggested that it can induce apoptosis, inhibit cell cycle progression, and decrease the expression of proteins involved in cancer cell growth and proliferation. CPIT-hydrazide has also been shown to reduce the growth of M. tuberculosis and inhibit the formation of biofilms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPIT-hydrazide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various scientific research applications. However, there are also limitations to its use. CPIT-hydrazide is unstable in acidic and basic solutions and requires careful handling. It is also sensitive to light and heat, which can affect its stability.
Direcciones Futuras
There are several future directions for the research on CPIT-hydrazide. One direction is to investigate its potential as a therapeutic agent for cancer, tuberculosis, and fungal infections. Another direction is to explore its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper. Further studies are also needed to fully understand the mechanism of action of CPIT-hydrazide and its biochemical and physiological effects.
In conclusion, CPIT-hydrazide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPIT-hydrazide in various fields.
Métodos De Síntesis
CPIT-hydrazide can be synthesized using various methods, including the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of 6-(4-chlorophenoxy)-4-pyrimidinethiol with hydrazine monohydrate in the presence of ethanol. The synthesis of CPIT-hydrazide has also been achieved using microwave irradiation.
Aplicaciones Científicas De Investigación
CPIT-hydrazide has shown potential in various scientific research applications. It has been studied for its anticancer, antitubercular, and antifungal activities. CPIT-hydrazide has also been investigated for its potential as a corrosion inhibitor and as a reagent for the determination of trace amounts of copper.
Propiedades
Número CAS |
137927-75-4 |
|---|---|
Fórmula molecular |
C12H11ClN4O2S |
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-8-1-3-9(4-2-8)19-11-5-12(16-7-15-11)20-6-10(18)17-14/h1-5,7H,6,14H2,(H,17,18) |
Clave InChI |
WRMHKXIWDZVDJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=NC=N2)SCC(=O)NN)Cl |
Otros números CAS |
137927-75-4 |
Sinónimos |
((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



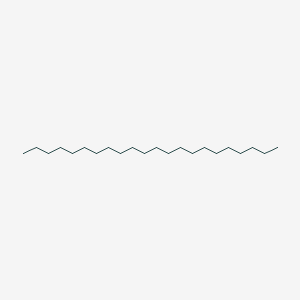


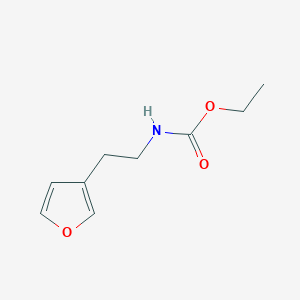
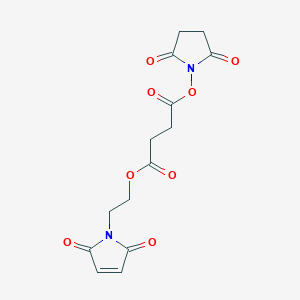


![3-Methyl-3H-imidazo[4,5-H]quinoline](/img/structure/B166369.png)
